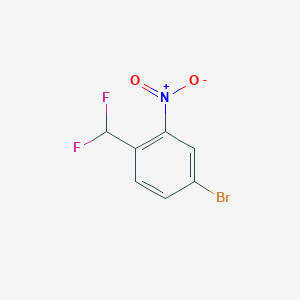![molecular formula C6H11NO B1378901 Méthanol de 3-azabicyclo[3.1.0]hexane-1-yle CAS No. 1363382-47-1](/img/structure/B1378901.png)
Méthanol de 3-azabicyclo[3.1.0]hexane-1-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.1.0]hexanes are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . For instance, the reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis
The molecular formula of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is C6H11NO . The InChI code is 1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 . The molecular weight is 113.16 g/mol .Chemical Reactions Analysis
The synthesis of these derivatives has made significant progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol include a molecular weight of 113.16 g/mol , a topological polar surface area of 32.3 Ų , and a rotatable bond count of 1 . The compound is also characterized by a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Le méthanol de 3-azabicyclo[3.1.0]hexane-1-yle est un élément structurel clé dans la synthèse de divers composés biologiquement actifs. Ses dérivés se retrouvent dans les produits naturels, les médicaments et les produits agrochimiques, ce qui témoigne de sa polyvalence en chimie médicinale .
Antagonistes du récepteur opioïde mu
Ce composé fournit une voie pratique pour synthétiser des antagonistes du récepteur opioïde mu comme le CP-866,087, qui sont importants dans la gestion de la douleur et le traitement de la dépendance .
Réactions de cyclopropanation
Il est utilisé dans des réactions de cyclopropanation à l'échelle du gramme de maléimides pour produire un large éventail de dérivés avec des rendements élevés et des diastéréosélectivités .
Composant structurel dans les produits naturels
En tant que composant structurel courant, il est impliqué dans la construction de dérivés d'aza[3.1.0]bicyclo traditionnellement utilisés dans les produits naturels et les composés bioactifs .
Orientations Futures
3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. The development of methods enabling the efficient construction of such structures has been a research focus in organic chemistry . This reaction was tailor-made for saturated aza [3.1.0] bicycle-containing fused bicyclic compounds that may be applied in the development of concise and divergent total syntheses of bioactive compounds .
Mécanisme D'action
Target of Action
3-Azabicyclo[3.1.0]hexan-1-ylmethanol (3-ABH) is a heterocyclic system often present in molecules capable of acting on various biological targets . It is actively used in drug design . The 3-ABH fragment is often present in various natural and synthetic biologically active compounds .
Mode of Action
It is known that 1-aryl-substituted 3-abhs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine
Biochemical Pathways
The biochemical pathways affected by 3-ABH are likely related to its role as a reuptake inhibitor of serotonin, noradrenaline, and dopamine . By inhibiting the reuptake of these neurotransmitters, 3-ABH could increase their availability in the synaptic cleft, potentially affecting mood, attention, and pain perception.
Result of Action
The result of 3-ABH’s action would depend on its specific targets and mode of action. As a potential reuptake inhibitor of serotonin, noradrenaline, and dopamine, it could have effects on mood, attention, and pain perception . .
Analyse Biochimique
Biochemical Properties
3-Azabicyclo[3.1.0]hexan-1-ylmethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound can act as a substrate or inhibitor, influencing the activity of these enzymes. Additionally, it has been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially modulating their activity .
Cellular Effects
The effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol on cells are diverse. It can influence cell signaling pathways, particularly those involving neurotransmitters. For instance, by interacting with serotonin receptors, it may alter serotonin signaling, impacting mood and behavior. The compound also affects gene expression, potentially upregulating or downregulating genes involved in neurotransmission and metabolic processes. Furthermore, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol exerts its effects through binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as neurotoxicity or hepatotoxicity, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-Azabicyclo[3.1.0]hexan-1-ylmethanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. For instance, the compound may be transported into the brain via the blood-brain barrier, where it can exert its effects on neurotransmitter systems .
Subcellular Localization
The subcellular localization of 3-Azabicyclo[3.1.0]hexan-1-ylmethanol is crucial for its activity and function. It may be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with enzymes and other biomolecules, affecting its overall biological activity .
Propriétés
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-4-6-1-5(6)2-7-3-6/h5,7-8H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVUORORNIEOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)
![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)
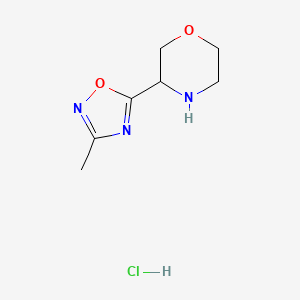

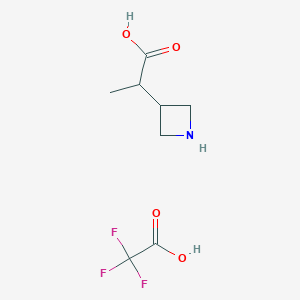
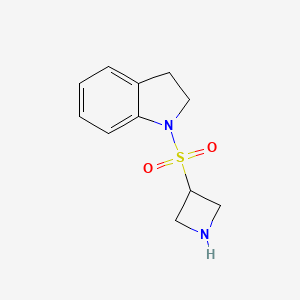
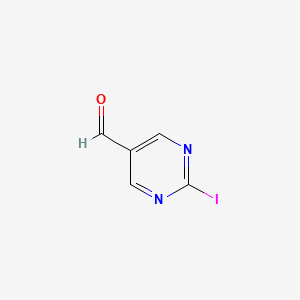
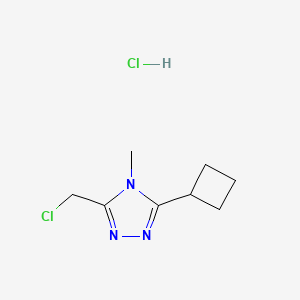

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
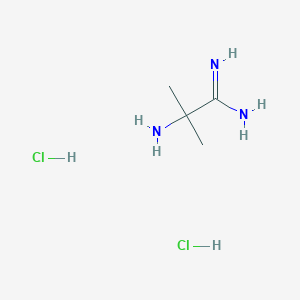
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
